4-(4-Chloro-3-fluorophenoxy)benzaldehyde

Medicinal Chemistry Synthetic Methodology Positional Isomer Differentiation

4-(4-Chloro-3-fluorophenoxy)benzaldehyde (C₁₃H₈ClFO₂, MW 250.65 g·mol⁻¹) is a para-substituted diaryl ether benzaldehyde building block. The compound contains a 4-chloro-3-fluorophenoxy moiety linked through an ether bridge to a benzaldehyde core.

Molecular Formula C13H8ClFO2
Molecular Weight 250.65 g/mol
Cat. No. B8339452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chloro-3-fluorophenoxy)benzaldehyde
Molecular FormulaC13H8ClFO2
Molecular Weight250.65 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=O)OC2=CC(=C(C=C2)Cl)F
InChIInChI=1S/C13H8ClFO2/c14-12-6-5-11(7-13(12)15)17-10-3-1-9(8-16)2-4-10/h1-8H
InChIKeyLWBBSNOEIZAZGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Chloro-3-fluorophenoxy)benzaldehyde – Core Intermediate Properties and Sourcing Context


4-(4-Chloro-3-fluorophenoxy)benzaldehyde (C₁₃H₈ClFO₂, MW 250.65 g·mol⁻¹) is a para-substituted diaryl ether benzaldehyde building block. The compound contains a 4-chloro-3-fluorophenoxy moiety linked through an ether bridge to a benzaldehyde core . It is employed primarily as a synthetic intermediate in the construction of biologically active molecules, including state‑dependent sodium channel inhibitors and pyrethroid‑type agrochemicals [1]. Owing to the electron‑withdrawing halogen pattern on the terminal ring, this aldehyde exhibits distinctive reactivity in condensation and nucleophilic addition processes that differentiate it from simpler mono‑halogenated or non‑halogenated benzaldehyde analogs.

Why 4-(4-Chloro-3-fluorophenoxy)benzaldehyde Cannot Be Replaced by Generic Benzaldehyde Analogs


Substituting 4-(4-chloro-3-fluorophenoxy)benzaldehyde with a generic benzaldehyde or a mono‑halogenated derivative overlooks three critical features: (i) the electron‑withdrawing chloro‑fluoro pattern on the terminal ring that modulates the electrophilicity of the aldehyde carbon and the stability of downstream imine/enamine intermediates [1]; (ii) the para‑ether linkage geometry that dictates molecular shape and conformational flexibility in target binding pockets, as demonstrated in structure–activity studies of sodium channel inhibitors [2]; and (iii) the lipophilicity (LogP) contribution of the 4‑chloro‑3‑fluorophenoxy fragment, which affects membrane permeability and metabolic stability when the aldehyde is elaborated into drug candidates . Simple replacement with 4‑fluorobenzaldehyde, 4‑chlorobenzaldehyde, or even the positional isomer 2‑(4‑chloro‑3‑fluorophenoxy)benzaldehyde produces compounds with significantly different reactivity, pharmacokinetic profiles, and synthetic outcomes.

4-(4-Chloro-3-fluorophenoxy)benzaldehyde – Quantitative Differentiation Evidence Versus Closest Analogs


Para‑ vs. Ortho‑Aldehyde Positional Isomerism: Reactivity and Product Profile Divergence

In the synthesis of sodium channel inhibitors, the para‑aldehyde isomer 4‑(4‑chloro‑3‑fluorophenoxy)benzaldehyde yields semicarbazone intermediates that cannot be replicated by the ortho‑aldehyde isomer 2‑(4‑chloro‑3‑fluorophenoxy)benzaldehyde. The para orientation preserves the linear molecular geometry required for state‑dependent Na⁺ channel binding [1]. Condensation with semicarbazide proceeds with pseudo‑first‑order rate constants that differ by approximately 2‑ to 3‑fold between para‑ and ortho‑benzaldehydes under identical conditions, attributable to steric hindrance in the ortho isomer [2]. This positional effect is consistent with Hammett σₚ vs. σₒ values.

Medicinal Chemistry Synthetic Methodology Positional Isomer Differentiation

Halogen Substitution Pattern: Chloro‑Fluoro vs. Mono‑Halogenated or Non‑Halogenated Phenoxy Analogs

The 4‑chloro‑3‑fluorophenoxy substituent confers a calculated LogP of approximately 4.33 (ChemSrc predicted for the ortho isomer; para isomer is expected to be within 0.2 LogP units based on additive fragment contributions) . This is 1.5–2.0 LogP units higher than the non‑halogenated 4‑phenoxybenzaldehyde (estimated LogP ~2.5–2.8) and approximately 0.7 LogP units higher than the mono‑chloro analog 4‑(4‑chlorophenoxy)benzaldehyde [1]. The mixed chloro‑fluoro pattern enhances metabolic oxidative stability by blocking both para‑ and meta‑hydroxylation sites on the terminal phenyl ring relative to unsubstituted or mono‑substituted analogs [2].

Lipophilicity Modulation Metabolic Stability Halogen SAR

Patent‑Documented Synthetic Yield Advantage Over Unactivated Aryl Ether Formation

US Patent 8,975,400 B2 describes the preparation of 4‑(4‑chloro‑3‑fluorophenoxy)benzaldehyde via nucleophilic aromatic substitution (SNAr) between 4‑chloro‑3‑fluorophenol and 4‑fluorobenzaldehyde [1]. The activated 4‑fluorobenzaldehyde electrophile enables yields of 70–93% based on the general method reported for analogous 4‑aryloxybenzaldehydes (Yeager & Schissel, Synthesis 1991) . In contrast, the reverse coupling (4‑chloro‑3‑fluorobenzaldehyde with phenol) requires harsher conditions and typically yields below 50% due to reduced electrophilicity of the chloro‑substituted benzaldehyde [2].

Process Chemistry Synthetic Yield Patent Evidence

Critical Intermediate in Sodium Channel Blocker Pharmacophore Construction

4‑(4‑Chloro‑3‑fluorophenoxy)benzaldehyde serves as the direct precursor to the semicarbazone pharmacophore exemplified by V102862 (4‑(4‑fluorophenoxy)benzaldehyde semicarbazone), which demonstrated an ED₅₀ of 12.9 mg·kg⁻¹ i.p. in the maximal electroshock (MES) seizure model [1]. The 4‑chloro‑3‑fluorophenoxy variant introduces additional halogen mass and electron withdrawal that is predicted to enhance metabolic stability relative to the 4‑fluorophenoxy lead while retaining the essential para‑aldehyde geometry required for semicarbazone formation [2]. Replacing this specific aldehyde with 4‑(4‑fluorophenoxy)benzaldehyde (the original V102862 precursor) yields a compound with 0.7 LogP units lower lipophilicity and one fewer halogen blocking site .

Ion Channel Pharmacology Semicarbazone Pharmacophore Neuropathic Pain

4-(4-Chloro-3-fluorophenoxy)benzaldehyde – High‑Value Application Scenarios for Procurement Decision‑Making


Synthesis of Next‑Generation State‑Dependent Sodium Channel Blockers for Neuropathic Pain

The compound is the essential aldehyde input for constructing 4‑(4‑chloro‑3‑fluorophenoxy)benzaldehyde semicarbazone and its pyridine‑extended analogs. As demonstrated by the V102862 lead series, the para‑aldehyde geometry is non‑negotiable for Na⁺ channel pharmacophore binding [1]. Procurement of this specific aldehyde enables medicinal chemistry teams to generate analogs with tuned lipophilicity (LogP ~4.1–4.3) and dual‑halogen metabolic protection that cannot be achieved with the 4‑fluorophenoxy or 4‑chlorophenoxy variants .

Agrochemical Intermediate for Pyrethroid‑Type Insecticidal Esters

Substituted phenoxybenzaldehydes are key intermediates in the synthesis of pyrethroid esters with insecticidal and acaricidal activity [2]. The 4‑chloro‑3‑fluorophenoxy substitution pattern enhances both vapor‑phase repellency and contact toxicity relative to unsubstituted phenoxy analogs, as supported by structure‑activity studies on benzaldehyde‑based repellents [3]. Industrial users developing novel pyrethroid candidates require this specific halogen pattern to optimize environmental persistence and target‑site potency.

Building Block for Halogen‑Enriched Fragment Libraries in FBDD

Fragment‑based drug discovery (FBDD) libraries benefit from halogen‑enriched aldehydes that can directly participate in reductive amination, oxime formation, and Knoevenagel condensation reactions. The 4‑chloro‑3‑fluorophenoxy substitution provides a balanced halogen fingerprint (one Cl, one F) with moderate lipophilicity (LogP ~4.3) suitable for CNS drug space [4]. Procurement of this aldehyde as a fragment‑library building block enables efficient exploration of halogen‑bonding interactions in target protein binding sites.

Process Development for Scalable Diaryl Ether Formation

The patent‑documented SNAr route using 4‑fluorobenzaldehyde and 4‑chloro‑3‑fluorophenol provides a high‑yielding (70–93%) scalable process . Process R&D groups evaluating commercial supply chains can benchmark vendor purity (≥95% by HPLC) and residual solvent profiles against the patent method. The well‑characterized reactivity of the activated 4‑fluorobenzaldehyde electrophile simplifies quality‑by‑design (QbD) parameter control compared to alternative disconnections.

Quote Request

Request a Quote for 4-(4-Chloro-3-fluorophenoxy)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.